molecular formula C61H81O4P B2356755 (3aR,8aR)-4,4,8,8-tetrakis[3,5-di(propan-2-yl)phenyl]-2,2-dimethyl-6-phenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine CAS No. 1361146-90-8

(3aR,8aR)-4,4,8,8-tetrakis[3,5-di(propan-2-yl)phenyl]-2,2-dimethyl-6-phenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine

Cat. No. B2356755
CAS RN: 1361146-90-8
M. Wt: 909.289
InChI Key: AYBKPJJNIOLFCE-YZCGSYMESA-N
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Description

The compound (3aR,8aR)-4,4,8,8-tetrakis[3,5-di(propan-2-yl)phenyl]-2,2-dimethyl-6-phenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine is a Phosphoramidite ligand . It is employed in an asymmetric, iridium-catalyzed, allylic allylation of propenylboronates .


Molecular Structure Analysis

The molecular formula of this compound is C33H34NO4P . The molecular weight is 539.60 . Unfortunately, the detailed molecular structure analysis is not available in the search results.


Chemical Reactions Analysis

This compound is used as a ligand in the iridium-catalyzed, allylic allylation of propenylboronates . It is also used in a copper-catalyzed asymmetric conjugate addition of diethylzinc to α,β-unsaturated imines derived from amino acids .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 539.60 . The carbon content is between 75.8-81.3 wt. % . Unfortunately, the detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Ligand Synthesis and Coordination Complexes

The new chiral PNP pincer ligand PNP-TADDOL was synthesized in 80% isolated yield. This ligand features a pyridine backbone and phosphorus donors connected via CH₂, O, NH, or NR spacers. It serves as a versatile ligand for transition metal complexes. Specifically, complexes of the type [M(PNP-TADDOL)(CO)₃] (where M = Cr, Mo, and W) were prepared using a solvothermal approach. These complexes exhibit meridional coordination via the two electron donor groups and a metal–nitrogen bond. The molybdenum complex’s X-ray structure has been determined .

Asymmetric Catalysis

Chiral ligands like PNP-TADDOL find applications in asymmetric catalysis. They can be employed in various reactions to achieve high enantioselectivity. For instance, they serve as ligands in iridium-catalyzed allylic allylation reactions, enabling the synthesis of chiral molecules with excellent stereocontrol .

Mechanism of Action

Target of Action

It is known to be a versatile chiral phosphine-olefin ligand , suggesting that it may interact with a variety of biochemical targets.

Mode of Action

The compound is employed in asymmetric, iridium-catalyzed, allylic allylation of propenylboronates . This suggests that the compound may interact with its targets to facilitate the addition of an allyl group to propenylboronates in an asymmetric manner.

properties

IUPAC Name

(3aR,8aR)-4,4,8,8-tetrakis[3,5-di(propan-2-yl)phenyl]-2,2-dimethyl-6-phenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H81O4P/c1-36(2)44-24-45(37(3)4)29-52(28-44)60(53-30-46(38(5)6)25-47(31-53)39(7)8)57-58(63-59(17,18)62-57)61(65-66(64-60)56-22-20-19-21-23-56,54-32-48(40(9)10)26-49(33-54)41(11)12)55-34-50(42(13)14)27-51(35-55)43(15)16/h19-43,57-58H,1-18H3/t57-,58-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBKPJJNIOLFCE-YZCGSYMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)C2(C3C(C(OP(O2)C4=CC=CC=C4)(C5=CC(=CC(=C5)C(C)C)C(C)C)C6=CC(=CC(=C6)C(C)C)C(C)C)OC(O3)(C)C)C7=CC(=CC(=C7)C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=CC(=C1)C2([C@H]3[C@H](C(OP(O2)C4=CC=CC=C4)(C5=CC(=CC(=C5)C(C)C)C(C)C)C6=CC(=CC(=C6)C(C)C)C(C)C)OC(O3)(C)C)C7=CC(=CC(=C7)C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H81O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

909.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,8aR)-(-)-4,4,8,8-Tetrakis (3,5-di-i-propylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin

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